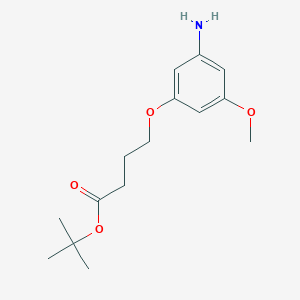

1,1-Dimethylethyl 4-(3-amino-5-methoxyphenoxy)butanoate

Description

1,1-Dimethylethyl 4-(3-amino-5-methoxyphenoxy)butanoate is an ester derivative featuring a tert-butyl (1,1-dimethylethyl) ester group, a butanoate chain, and a substituted phenoxy moiety with 3-amino and 5-methoxy functional groups.

Properties

IUPAC Name |

tert-butyl 4-(3-amino-5-methoxyphenoxy)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-15(2,3)20-14(17)6-5-7-19-13-9-11(16)8-12(10-13)18-4/h8-10H,5-7,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPLYTNOEFFKNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCOC1=CC(=CC(=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 4-(3-amino-5-methoxyphenoxy)butanoate typically involves the esterification of 4-(3-amino-5-methoxyphenoxy)butanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 4-(3-amino-5-methoxyphenoxy)butanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1,1-Dimethylethyl 4-(3-amino-5-methoxyphenoxy)butanoate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 4-(3-amino-5-methoxyphenoxy)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and phenoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1)

- Structure: Differs in substituents (3,4-dimethoxy vs. 3-amino-5-methoxy) and ester group (methyl vs. tert-butyl).

- Synthesis : Prepared via acid-catalyzed esterification (H₂SO₄ in MeOH, 8-hour reflux) .

- Key Differences: Reactivity: The amino group in the target compound may increase polarity and susceptibility to oxidation compared to D1’s methoxy groups. Stability: The tert-butyl ester in the target compound likely offers greater steric protection against hydrolysis than D1’s methyl ester, which is prone to acidic or enzymatic cleavage .

Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride

- Structure: Shares a tert-butyl-like dimethyl group and an amino substituent but lacks the phenoxy moiety .

- Synthesis: Involves HCl-mediated deprotection in dioxane, highlighting the stability of amino esters under acidic conditions .

- Key Differences: Solubility: The target compound’s phenoxy group may reduce water solubility compared to this analog’s simpler structure. Spectroscopy: The amino group in both compounds generates distinct NMR signals (e.g., broad singlet near δ 9.00 for NH protons) .

Tert-Butyl-Containing Compounds (e.g., p-tert-butylphenol)

- Structure: Shared tert-butyl group but differ in core functionality (phenol vs. ester) .

- Key Differences: Lipophilicity: The target compound’s ester and amino groups may moderate lipophilicity compared to nonpolar tert-butylphenols.

Data Table: Comparative Analysis of Key Compounds

*Estimated based on structural formula.

Research Findings and Implications

- Synthetic Challenges: The tert-butyl ester in the target compound may require specialized protection/deprotection strategies, as seen in analogs like D1 and methyl (S)-3,3-dimethyl-2-(methylamino)butanoate .

- Stability : The tert-butyl group enhances resistance to hydrolysis compared to methyl esters, making the target compound more suitable for applications requiring prolonged shelf-life .

- Bioactivity: The 3-amino group could facilitate interactions with biological targets (e.g., enzymes or receptors), similar to amino-containing analogs in medicinal chemistry .

Biological Activity

1,1-Dimethylethyl 4-(3-amino-5-methoxyphenoxy)butanoate, also known by its chemical identifier 2135641-18-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Research indicates that this compound may influence several biological pathways. Preliminary studies suggest that it could act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as melanogenesis and cancer cell proliferation.

Cancer Research

Another area of interest is the compound's potential in oncology. A related phenoxy derivative was noted for its ability to inhibit c-Myc dimerization in colorectal cancer cells, leading to apoptosis and cell cycle arrest . While this does not directly study this compound, it implies a possible therapeutic avenue for further investigation.

Case Studies and Experimental Findings

In Vitro Studies

In vitro assays are crucial for understanding the biological activity of compounds like this compound. Current literature suggests that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also exhibit comparable properties.

Future Directions for Research

Given the structural characteristics and preliminary findings from related compounds, future research should focus on:

- Mechanistic Studies : Detailed investigations into the specific pathways influenced by this compound.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Clinical Trials : If preliminary results are promising, advancing to human clinical trials to assess safety and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.